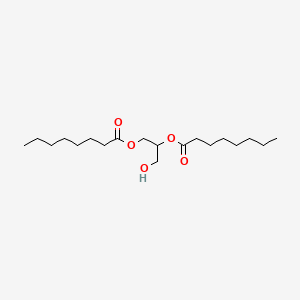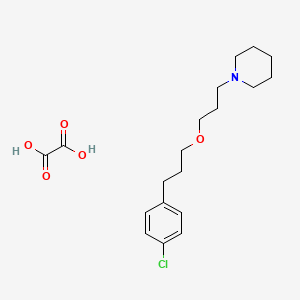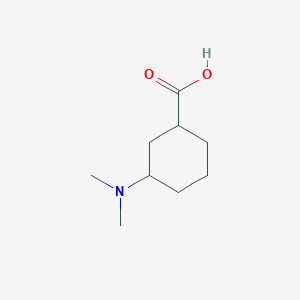
Dioctanoin
Descripción general
Descripción
Dioctanoin, also known as 1,3-Dioctanoin, is a type of diacylglycerol . It has the molecular formula C19H36O5 and a molecular weight of 344.4861 . Other names for Dioctanoin include 2-Hydroxypropane-1,3-diyl dioctanoate, Octanoic acid, 2-hydroxy-1,3-propanediyl ester, Octanoin, 1,3-di-, 1,3-Dicapryloylglycerol, 1,3-Dioctanoyl glycerol, and Glycerol 1,3-dicaprylate .
Molecular Structure Analysis
The IUPAC Standard InChI for Dioctanoin isInChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 . The structure of Dioctanoin can be represented as a 2D Mol file . Physical And Chemical Properties Analysis
Dioctanoin has a density of 1.0±0.1 g/cm3, a boiling point of 439.9±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 80.4±6.0 kJ/mol, and it has a flash point of 141.5±13.1 °C . The index of refraction is 1.460, and it has a molar refractivity of 95.1±0.3 cm3 . Dioctanoin has 5 H bond acceptors, 1 H bond donor, and 18 freely rotating bonds .Aplicaciones Científicas De Investigación
Activation of Protein Kinase C
1,2-Dioctanoylglycerol (DiC8) is a synthetic diacylglycerol (DAG) that has been extensively studied due to its biological activities, particularly in relation to protein kinase C (PKC) activation and cellular signaling pathways. Synthetic 1,2-diglycerides of short chain (C-6, C-8, C-10) fatty acids are activators of protein kinase C .
Tumor Promotion in Mouse Skin
Research has shown that 1,2-Dioctanoylglycerol can act as a complete skin tumor promoter in CD-1 mice . It was found that initiated mice treated with 1,2-Dioctanoylglycerol developed tumors in a dose-dependent manner .
Cellular Signaling Pathways
1,2-Dioctanoylglycerol plays a significant role in cellular signaling pathways. It is known to stimulate neutrophils by different mechanisms .
Cytosolic Alkalinization of T Lymphocytes
1,2-Dioctanoylglycerol can cause cytosolic alkalinization of human, mouse, and pig T lymphocytes through PKC-mediated activation of the Na+/H+ .
Neutrophil Stimulation
1,2-Dioctanoylglycerol can stimulate neutrophils by different mechanisms . It has been found that neutrophils stimulated with 1,2-Dioctanoylglycerol release large quantities of superoxide .
Role in Skin Health
1,2-Dioctanoylglycerol has been found to produce epidermal hyperplasia . This suggests a potential role in skin health and could be explored further for its applications in dermatology.
Safety and Hazards
Mecanismo De Acción
Mode of Action:
- PKC Activation : Dioctanoin acts as a cell-permeable activator of PKC. It mimics the effects of tumor-promoting phorbol esters, such as phorbol 12-myristate 13-acetate (PMA). These effects include mitogenesis (cell division) and epidermal growth factor binding and action in intact cells .
Action Environment:
Environmental factors play a crucial role:
Propiedades
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoylglycerol | |
CAS RN |
1069-87-0 | |
| Record name | Monoctanoin Component C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)




![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)






